molecular formula C11H13BrO2 B1525784 2-[(3-Bromophenyl)methyl]butanoic acid CAS No. 1183114-86-4

2-[(3-Bromophenyl)methyl]butanoic acid

Cat. No.: B1525784
CAS No.: 1183114-86-4
M. Wt: 257.12 g/mol
InChI Key: YZBRDESNLISRBT-UHFFFAOYSA-N
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Description

“2-[(3-Bromophenyl)methyl]butanoic acid” is a chemical compound with the CAS Number: 1183114-86-4 . It has a molecular weight of 257.13 . The IUPAC name for this compound is 2-(3-bromobenzyl)butanoic acid . It is stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of an ester, such as “this compound”, can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13BrO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6H2,1H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 257.13 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Synthesis and Material Engineering

2-[(3-Bromophenyl)methyl]butanoic acid, and related compounds, play a crucial role in the synthesis and material engineering fields. For instance, derivatives of bromophenol, similar to the structure of this compound, have been isolated from marine sources and have shown promising applications in material sciences. These derivatives exhibit significant antioxidant properties, as demonstrated by their DPPH radical-scavenging activity, suggesting potential utility in developing materials with inherent oxidative stability (Li et al., 2007).

Photovoltaic Applications

In the realm of photovoltaic applications, the molecular engineering of organic sensitizers for solar cell applications is a notable area where derivatives of bromophenyl compounds have been explored. Novel organic sensitizers that comprise donor, electron-conducting, and anchoring groups have been synthesized to enhance the efficiency of solar cells. Such sensitizers, when anchored onto TiO2 film, have shown exceptional incident photon-to-current conversion efficiency, indicating the potential of bromophenyl derivatives in improving solar cell performance and efficiency (Sanghoon Kim et al., 2006).

Antimicrobial and Anti-inflammatory Properties

Research has also delved into the antimicrobial and anti-inflammatory properties of bromophenol derivatives. For example, bromophenol derivatives isolated from the red alga Rhodomela confervoides, sharing structural similarities with this compound, were found to exhibit anti-inflammatory activity. These compounds could serve as potential leads for the development of new anti-inflammatory agents, highlighting the therapeutic applications of bromophenol derivatives in medicine (Jielu Zhao et al., 2004).

Environmental and Green Chemistry

In green chemistry, the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents, showcases the environmental benefits of utilizing less hazardous reagents. The use of environmentally benign alternatives like dimethyl carbonate in such syntheses exemplifies the efforts to reduce toxicological risks in chemical processes, aligning with the principles of sustainable and green chemistry (Wei-Ming Xu & Hong-Qiang He, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRDESNLISRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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